Cas no 49689-66-9 (z-glu(obzl)-onp)
z-glu(obzl)-onp Chemical and Physical Properties
Names and Identifiers
-
- z-glu(obzl)-onp
- Z-L-glutamic acid γ-benzyl α-4-nitrophenyl ester
- Z-GLUTAMIC ACID(OBZL)-ONP
- Z-L-GLUTAMIC ACID-γ-BENZYL α-4-NITROPHENYL ESTER
- Z-L-Glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester
- AKOS027327992
- (S)-5-benzyl 1-(4-nitrophenyl) 2-(benzyloxycarbonylamino)pentanedioate
- FD21457
- 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
- AS-49077
- 49689-66-9
- 5894-89-3
-
- Inchi: 1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1
- InChI Key: PARQXTFBGGEDHC-QHCPKHFHSA-N
- SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C([C@H](CCC(=O)OCC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 492.15300
- Monoisotopic Mass: 492.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 13
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 137A^2
- XLogP3: 4.5
Experimental Properties
- Density: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.3E-4 g/L) (25 ºC),
- PSA: 136.75000
- LogP: 5.23290
z-glu(obzl)-onp Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G650133-50mg |
Z-GLU(OBZL)-ONP |
49689-66-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | G650133-100mg |
Z-GLU(OBZL)-ONP |
49689-66-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | G650133-500mg |
Z-GLU(OBZL)-ONP |
49689-66-9 | 500mg |
$ 95.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296794-1 g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 1g |
¥722.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296794A-5 g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 5g |
¥1,384.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296794-1g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 1g |
¥722.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296794A-5g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 5g |
¥1384.00 | 2023-09-05 | ||
| A2B Chem LLC | AG24232-1g |
Z-Glu(obzl)-onp |
49689-66-9 | ≥ 97 % (HPLC) | 1g |
$200.00 | 2024-04-19 | |
| A2B Chem LLC | AG24232-5g |
Z-Glu(obzl)-onp |
49689-66-9 | ≥ 97 % (HPLC) | 5g |
$649.00 | 2024-04-19 |
z-glu(obzl)-onp Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on z-glu(obzl)-onp
Z-Glu(OBzl)-ONP: A Comprehensive Overview
The compound with CAS No. 49689-66-9, commonly referred to as Z-Glu(OBzl)-ONP, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is a derivative of glutamic acid, a naturally occurring amino acid, and has been extensively studied for its role in peptide bond formation and its applications in drug discovery. The Z-Glu(OBzl)-ONP structure incorporates a benzyl ester group (OBzl) and an nitrophenyl (ONP) group, which contribute to its unique chemical properties and reactivity.
Recent advancements in peptide chemistry have highlighted the importance of Z-Glu(OBzl)-ONP as a versatile reagent for constructing peptide bonds. The molecule's structure allows for efficient coupling reactions, making it a valuable tool in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that the Z-Glu(OBzl)-ONP derivative exhibits high reactivity under mild conditions, which minimizes side reactions and enhances the yield of desired products. This property has made it a preferred choice in the synthesis of complex peptides and bioactive molecules.
One of the most notable applications of Z-Glu(OBzl)-ONP is in the study of enzyme kinetics and inhibitor design. The compound's ability to act as a substrate for various proteases has been leveraged to investigate enzymatic mechanisms and develop potential therapeutic agents. For instance, studies have shown that Z-Glu(OBzl)-ONP can be cleaved by specific proteases, releasing the nitrophenyl group and generating measurable fluorescence or colorimetric signals. This makes it an ideal substrate for high-throughput screening assays aimed at identifying novel protease inhibitors.
Moreover, the Z-Glu(OBzl)-ONP molecule has been utilized in the development of bioconjugates and drug delivery systems. Its reactive groups enable site-specific modifications of biomolecules, such as antibodies or proteins, facilitating the creation of targeted therapeutics. Recent research has explored the use of Z-Glu(OBzl)-ONP in click chemistry reactions, where its compatibility with azide or alkyne groups has been exploited to form stable covalent bonds. These findings underscore its potential in advancing nanotechnology and personalized medicine.
The synthesis of Z-Glu(OBzl)-ONP involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the protection of glutamic acid's carboxyl group with a benzyl ester and the introduction of the nitrophenyl group via nucleophilic substitution. Researchers have optimized these steps to improve yield and purity, ensuring that Z-Glu(OBzl)-ONP can be produced on a large scale for industrial applications.
In terms of safety and handling, Z-Glu(OBzl)-ONP is classified as a non-hazardous chemical under standard laboratory conditions. However, proper precautions should be taken during synthesis and handling to avoid exposure to sensitive individuals or environmental contamination. The compound is stable under normal storage conditions but should be protected from light and moisture to prevent degradation.
Looking ahead, the continued exploration of Z-Glu(OBzl)-ONP properties is expected to unlock new avenues in chemical biology and materials science. Its role as a building block for advanced materials, such as self-healing polymers or stimuli-responsive systems, is an emerging area of interest. Additionally, ongoing research into its biocompatibility and pharmacokinetics may pave the way for its use in clinical settings.
In conclusion, Z-Glu(OBzl)-ONP (CAS No. 49689-66-9) is a versatile compound with wide-ranging applications in organic synthesis, peptide chemistry, and drug discovery. Its unique structure and reactivity make it an invaluable tool for researchers across various disciplines. As scientific understanding deepens, this molecule is poised to contribute even more significantly to advancements in biotechnology and medicine.
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